molecular formula C19H20F2N2O4S B5205808 N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B5205808
M. Wt: 410.4 g/mol
InChI Key: LCAZKKZAPDLQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer treatment.

Mechanism of Action

N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in many types of cancer, leading to abnormal gene expression and uncontrolled cell growth. By inhibiting HDACs, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It has also been extensively studied, making it a reliable tool for cancer research. However, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has limitations as well. Its low yield in synthesis makes it expensive and time-consuming to produce. It also has low solubility, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide research. One direction is to optimize the synthesis method to increase yield and reduce cost. Another direction is to study the combination of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, more research is needed to understand the mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide and its potential use in other diseases, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a small molecule inhibitor that has shown potential in cancer treatment. Its inhibition of HDACs has been shown to restore normal gene expression and inhibit cancer cell growth. While N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has advantages for lab experiments, such as its reliability and ease of use, it also has limitations, such as its low yield and solubility. Future research directions include optimizing the synthesis method, studying combination therapies, and exploring its potential use in other diseases.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves several steps. The first step is the synthesis of 2-(difluoromethoxy)aniline, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride to produce N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide. The yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-10-3-2-9-16(17)22-18(24)14-7-6-8-15(13-14)28(25,26)23-11-4-1-5-12-23/h2-3,6-10,13,19H,1,4-5,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZKKZAPDLQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.